tert-butyl {1-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}carbamate
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Overview
Description
Tert-butyl {1-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}carbamate is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl {1-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}carbamate typically involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization. One common method involves the condensation of 3-phenyl-1H-pyrazole-4-carboxylic acid with piperidine, followed by protection of the amine group with tert-butyl carbamate. The reaction conditions often include the use of organic solvents such as ethanol and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl {1-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl group can yield phenolic compounds, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Tert-butyl {1-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl {1-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-hydroxypropyl)carbamate: Similar in structure but with a hydroxypropyl group instead of the pyrazole ring.
Tert-butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: Contains a boronic ester group instead of the carbonyl group.
Uniqueness
Tert-butyl {1-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}carbamate is unique due to its combination of a pyrazole ring and a piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H26N4O3 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(5-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C20H26N4O3/c1-20(2,3)27-19(26)22-15-9-11-24(12-10-15)18(25)16-13-21-23-17(16)14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3,(H,21,23)(H,22,26) |
InChI Key |
UJVQBJNUYYENMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=C(NN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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